molecular formula C22H23N3O4 B4222989 3-[2-(4-hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[2-(4-hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4222989
M. Wt: 393.4 g/mol
InChI Key: AFJCCTXJVFVHQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Hydroxybutyl Group: The hydroxybutyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of Pyrrolidinedione Ring: The pyrrolidinedione ring can be formed through cyclization reactions involving amines and anhydrides or other suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzimidazole and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group may yield butyric acid derivatives, while substitution reactions on the benzimidazole ring can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

3-[2-(4-Hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxybutyl and methoxyphenyl groups enhances its solubility, reactivity, and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-[2-(4-hydroxybutyl)benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-29-16-11-9-15(10-12-16)24-21(27)14-19(22(24)28)25-18-7-3-2-6-17(18)23-20(25)8-4-5-13-26/h2-3,6-7,9-12,19,26H,4-5,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJCCTXJVFVHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C4=CC=CC=C4N=C3CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(4-hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-[2-(4-hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-[2-(4-hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-[2-(4-hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-[2-(4-hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-[2-(4-hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

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